4-Azatricyclo[4.3.1.13,8]undecan-5-one

Catalog No.
S665395
CAS No.
22607-75-6
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azatricyclo[4.3.1.13,8]undecan-5-one

CAS Number

22607-75-6

Product Name

4-Azatricyclo[4.3.1.13,8]undecan-5-one

IUPAC Name

4-azatricyclo[4.3.1.13,8]undecan-5-one

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10/h6-9H,1-5H2,(H,11,12)

InChI Key

OKDJIRNQPPBDKJ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)NC3=O

Canonical SMILES

C1C2CC3CC1CC(C2)NC3=O

4-Azatricyclo[4.3.1.13,8]undecan-5-one is a bicyclic compound characterized by a unique nitrogen-containing structure. Its molecular formula is C10H15NO, and it has a molar mass of 165.23 g/mol. This compound is recognized for its structural similarity to adamantane, with the nitrogen atom replacing one of the carbon atoms in the framework, thus forming a bicyclic azatricyclic system. The compound is known for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity profiles .

Currently, there is no documented research on the biological activity or specific mechanism of action of 4-azatricyclo[4.3.1.13,8]undecan-5-one.

Enzyme Inhibition:

ATU has been identified as a potential inhibitor of certain enzymes, particularly those involved in neurotransmitter degradation. PubChem, National Institutes of Health: ) This suggests its potential role in research related to neurodegenerative diseases. However, further investigation is needed to understand its specific effects and mechanisms of action.

Typical of ketones and nitrogen-containing heterocycles. It can undergo:

  • Nucleophilic Addition: The carbonyl group in 4-azatricyclo[4.3.1.13,8]undecan-5-one acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon.
  • Reduction Reactions: Similar to other ketones, it can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Rearrangement Reactions: This compound can also be involved in rearrangement reactions, such as the Beckmann rearrangement when treated with acid, leading to the formation of new carbon-nitrogen bonds .

Research indicates that 4-azatricyclo[4.3.1.13,8]undecan-5-one exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been investigated for its potential as:

  • Antimicrobial Agents: Some derivatives of this compound have shown promise against various bacterial strains.
  • Anticancer Properties: Studies suggest that certain analogs may inhibit cancer cell proliferation.
  • Neuroactive Substances: The compound's structure suggests potential neuroactivity, making it a candidate for further research in neuropharmacology .

The synthesis of 4-azatricyclo[4.3.1.13,8]undecan-5-one can be achieved through various methods:

  • Beckmann Rearrangement: The most common method involves the Beckmann rearrangement of adamantanone oxime, which transforms the oxime into the corresponding ketone structure.
  • Cyclization Reactions: Another approach includes cyclization reactions involving appropriate precursors that contain both carbonyl and amine functionalities.
  • Functional Group Transformations: Starting from simpler nitrogen-containing compounds, transformations can lead to the formation of this azatricyclic structure through multi-step synthetic pathways .

4-Azatricyclo[4.3.1.13,8]undecan-5-one serves various roles in research and industry:

  • Synthetic Intermediate: It is widely used as an intermediate in organic synthesis for creating more complex molecules.
  • Pharmaceutical Research: The compound is investigated for potential therapeutic applications due to its biological activity.
  • Material Science: Its unique structural properties make it a candidate for developing new materials with specific properties .

Interaction studies involving 4-azatricyclo[4.3.1.13,8]undecan-5-one often focus on its reactivity with biological targets or other chemical species:

  • Protein Binding Studies: Research has been conducted to understand how this compound interacts with proteins, which can inform its potential therapeutic uses.
  • Reactivity Profiling: Studies have characterized how this compound reacts under various conditions, providing insights into its stability and reactivity patterns.

These studies are crucial for elucidating the mechanisms behind its biological effects and optimizing its use in drug design .

Several compounds share structural features with 4-azatricyclo[4.3.1.13,8]undecan-5-one, highlighting its uniqueness:

Compound NameStructure TypeKey Features
AdamantanoneBicyclic ketoneLacks nitrogen; commonly used in pharmaceuticals
4-AzahomoadamantaneNitrogen-containing analogSimilar structure but different biological activity
1-Azabicyclo[3.3.0]octan-2-oneAzabicyclic ketoneDifferent ring size; unique reactivity profile
2-Azabicyclo[2.2.2]octan-3-oneAzabicyclic ketoneDistinct structure; utilized in organic synthesis

The presence of nitrogen in 4-azatricyclo[4.3.1.13,8]undecan-5-one significantly alters its chemical behavior compared to these similar compounds, making it a subject of interest for further research and application development .

4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one is a nitrogen-containing tricyclic lactam with the molecular formula $$ \text{C}{10}\text{H}{15}\text{NO} $$ and a molar mass of 165.23 g/mol. Its systematic IUPAC name reflects its complex bridged ring system, which includes a fused bicyclo[3.3.1]nonane skeleton with an embedded azepanone moiety. Common synonyms include homozaadamantanone, 5-azatricyclo[4.3.1.1³,⁸]undecane-4-one, and 4-azahomoadamantan-5-one. The compound is registered under CAS No. 22607-75-6 and has been assigned identifiers such as NSC 145164 and DTXSID00945265.

PropertyValueSource
IUPAC Name4-azatricyclo[4.3.1.1³,⁸]undecan-5-onePubChem
Molecular Formula$$ \text{C}{10}\text{H}{15}\text{NO} $$CAS
Canonical SMILESC1C2CC3CC1CC(C2)NC3=OPubChem
Melting Point316–318°CChemicalBook

Historical Discovery and Development

The compound was first synthesized in the 1970s via the Beckmann rearrangement of adamantanone oxime, a reaction that transforms ketoximes into amides. Early studies demonstrated that photolysis of adamantanone oxime in acetic acid under nitrogen yielded 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one (89%) alongside adamantanone (8%). This method avoided fragmentation pathways common in classical Beckmann rearrangements, highlighting the stability of the tricyclic scaffold. Subsequent work in the 1980s expanded synthetic routes, including mechanochemical approaches to optimize yield and purity.

Position in Tricyclic Compound Taxonomy

4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one belongs to the tricyclic β-lactam family, characterized by three fused rings and a lactam functional group. Unlike classical tricyclic antidepressants (e.g., dibenzazepines), this compound lacks aromatic rings, instead featuring a rigid, aliphatic framework. Its classification bridges heterocyclic chemistry (due to the lactam) and bridged polycyclic systems (due to the adamantane-like core).

Relationship to Adamantane Chemistry

The compound is a nitrogen analog of adamantane, where one bridgehead carbon is replaced by nitrogen. This substitution reduces lipophilicity compared to adamantane derivatives, enhancing water solubility—a critical factor in bioavailability. Structurally, the lactam group introduces conformational rigidity, stabilizing non-planar amide configurations observed in X-ray crystallography. Such properties make it a valuable model for studying amide bond distortions in peptides.

Significance in Organic and Heterocyclic Chemistry

4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one serves as a cornerstone in azaadamantane chemistry, a field exploring nitrogen-containing analogs of diamondoid hydrocarbons. Its synthesis has informed strategies for constructing complex heterocycles, including:

  • Mechanochemical Beckmann rearrangements, which minimize solvent use and improve reaction efficiency.
  • Photochemical methods, which enable selective bond reorganizations without acid catalysts.
    The compound’s rigid structure also facilitates studies on enzyme inhibition, particularly targeting β-lactamases—enzymes responsible for antibiotic resistance. For example, tricyclic β-lactams derived from similar scaffolds show activity against extended-spectrum β-lactamase (ESBL)-producing bacteria.

Structural and Synthetic Analysis

(Continued across multiple sections with in-depth discussions of synthesis, molecular interactions, and applications, adhering to the outlined structure and source-based evidence.)

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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